2-Bromo-3-(4-methoxyphenyl)prop-2-enenitrile
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Overview
Description
2-Bromo-3-(4-methoxyphenyl)prop-2-enenitrile is an organic compound characterized by the presence of a bromine atom, a methoxyphenyl group, and a nitrile group attached to a prop-2-ene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-methoxyphenyl)prop-2-enenitrile typically involves the bromination of 3-(4-methoxyphenyl)prop-2-enenitrile. This can be achieved using N-bromosuccinimide (NBS) as the brominating agent under radical conditions . The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, with the presence of a radical initiator like benzoyl peroxide to facilitate the formation of the bromine radical.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(4-methoxyphenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products such as 3-(4-methoxyphenyl)prop-2-enenitrile derivatives with different substituents replacing the bromine atom.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Amines derived from the reduction of the nitrile group.
Scientific Research Applications
2-Bromo-3-(4-methoxyphenyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(4-methoxyphenyl)prop-2-enenitrile depends on the specific application and the target molecule
Covalent Bond Formation: The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity.
Non-Covalent Interactions: The methoxyphenyl group can engage in π-π stacking or hydrophobic interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)prop-2-enenitrile: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-3-(4-fluorophenyl)prop-2-enenitrile: Contains a fluorine atom instead of a methoxy group, altering its electronic properties and reactivity.
2-Bromo-3-(4-methylphenyl)prop-2-enenitrile: Contains a methyl group instead of a methoxy group, affecting its steric and electronic characteristics.
Uniqueness
2-Bromo-3-(4-methoxyphenyl)prop-2-enenitrile is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
71707-38-5 |
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Molecular Formula |
C10H8BrNO |
Molecular Weight |
238.08 g/mol |
IUPAC Name |
2-bromo-3-(4-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-4-2-8(3-5-10)6-9(11)7-12/h2-6H,1H3 |
InChI Key |
HIKQBADYMNKYGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)Br |
Origin of Product |
United States |
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